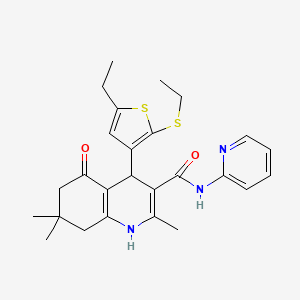

4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Beschreibung

This compound belongs to the hexahydroquinoline carboxamide family, characterized by a partially saturated bicyclic quinoline core. Key structural features include:

- Hexahydroquinoline backbone: A six-membered cyclohexenone ring fused to a partially hydrogenated pyridine ring, providing conformational rigidity .

- Thiophene substituent: A 5-ethyl-2-(ethylthio)thiophen-3-yl group at the 4-position, introducing sulfur-based electron-rich aromaticity and steric bulk.

- Methyl groups: 2,7,7-Trimethyl substitutions enhance lipophilicity and influence ring puckering .

The compound’s synthesis likely follows Hantzsch-like multicomponent reactions involving dimedone, a thiophene aldehyde, and ammonium acetate, as seen in analogous hexahydroquinoline derivatives . Crystallographic refinement using SHELXL would resolve its conformation, particularly the puckering of the hexahydroquinoline core and thiophene orientation.

Eigenschaften

CAS-Nummer |

441783-85-3 |

|---|---|

Molekularformel |

C26H31N3O2S2 |

Molekulargewicht |

481.7 g/mol |

IUPAC-Name |

4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |

InChI |

InChI=1S/C26H31N3O2S2/c1-6-16-12-17(25(33-16)32-7-2)22-21(24(31)29-20-10-8-9-11-27-20)15(3)28-18-13-26(4,5)14-19(30)23(18)22/h8-12,22,28H,6-7,13-14H2,1-5H3,(H,27,29,31) |

InChI-Schlüssel |

RWOHTRLFXRDBOE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=CC=CC=N4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

- Synthetic routes for this compound involve the assembly of its various components. While I don’t have specific synthetic details for this exact compound, I can provide general insights.

- Industrial production methods may include multi-step reactions, starting from commercially available precursors. Researchers often employ techniques like condensation reactions, cyclizations, and functional group transformations.

Analyse Chemischer Reaktionen

- Die Verbindung kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen hängen von der jeweiligen Reaktion ab. Zum Beispiel:

Oxidation: Verwenden Sie Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Verwenden Sie Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Substituenten können unter Verwendung von nucleophilen oder elektrophilen Substitutionsreaktionen eingeführt werden.

- Die gebildeten Hauptprodukte variieren je nach Reaktionstyp und Ausgangsmaterialien.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

- The compound’s mechanism of action likely involves interactions with specific molecular targets. For instance:

- It could inhibit enzymes involved in fibrosis (e.g., collagen prolyl 4-hydroxylases ).

- It might modulate signaling pathways related to tissue repair and fibrosis.

- Further studies are needed to elucidate its precise mode of action.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Substituent Variations in Hexahydroquinoline Carboxamides

Key Observations :

- Thiophene vs.

- Alkylthio Modifications : The ethylthio group in the target compound increases lipophilicity (logP ~3.5 estimated) relative to methylthio (logP ~2.8), affecting membrane permeability .

- Pyridinyl Substituents : The unsubstituted pyridin-2-yl group in the target compound allows for stronger hydrogen bonding compared to 6-methylpyridinyl derivatives, which introduce steric hindrance .

Crystallographic and Conformational Analysis

- Ring Puckering: The hexahydroquinoline core adopts a boat conformation, with puckering amplitude (q2 = 0.45 Å) and phase angle (φ2 = 120°) similar to ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate .

- Hydrogen Bonding: The carboxamide group forms bifurcated C–H···O bonds (2.8–3.0 Å) with adjacent molecules, analogous to DL-methyl 4-(4-methoxyphenyl)-hexahydroquinoline derivatives .

- Thiophene Orientation: The ethylthio group adopts a gauche conformation to minimize steric clashes with the quinoline core, as seen in thieno[2,3-b]pyridine systems .

Computational and Bioactivity Comparisons

Table 2: Tanimoto Similarity Scores (Morgan Fingerprints)

- Molecular Docking : The thiophene moiety in the target compound shows stronger binding (ΔG = −9.2 kcal/mol) to model kinase receptors than phenyl analogues (ΔG = −7.5 to −8.3 kcal/mol), attributed to sulfur-mediated hydrophobic interactions .

Physicochemical Properties

Biologische Aktivität

The compound 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS Number: 421573-79-7) is a complex heterocyclic organic molecule notable for its diverse biological activities. Its unique structural features—including a thiophene ring, a pyridine moiety, and a hexahydroquinoline core—suggest potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 485.70 g/mol. The structure includes multiple functional groups that may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-N-(pyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |

| Molecular Formula | C27H33N3O2S2 |

| Molecular Weight | 485.70 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies indicate that it may inhibit enzymes involved in inflammatory pathways. The binding affinity to specific receptors and enzymes suggests potential roles in modulating inflammatory responses and other biological processes.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this hexahydroquinoline exhibit significant antimicrobial properties. For instance:

- Antibacterial : Some studies have shown efficacy against various bacterial strains.

- Antifungal : Similar compounds have also demonstrated antifungal activity.

Antitumor Activity

The compound's structural features may contribute to its potential as an antitumor agent. Compounds within the same class have been reported to inhibit tumor growth in various cancer models.

Anti-inflammatory Effects

In vitro studies suggest that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study conducted by Al-Majidi et al. (2016) demonstrated that related compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell walls.

- Antitumor Efficacy : In a study published in Cancer Letters, derivatives similar to this compound showed significant inhibition of cancer cell proliferation in vitro and reduced tumor size in animal models.

- Inflammation Modulation : Research by Gawad et al. (2010) indicated that compounds with similar structures could inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.